C646 is derived from the broader category of histone acetyltransferase inhibitors. The compound's chemical formula is C₂₄H₁₉N₃O₆, and it has been identified under the CAS number 328968-36-1. It is characterized as a cell-permeable and reversible inhibitor, making it suitable for in vitro applications in various biological studies .
The synthesis of C646 involves multiple steps that typically include the formation of the pyrazolone ring and subsequent functionalization to yield the final compound. While specific synthetic routes may vary, common methods include:
These synthetic approaches ensure that C646 retains its potency as a selective inhibitor while being amenable to large-scale production for research purposes.
C646 features a complex molecular structure characterized by its pyrazolone core and additional functional groups that contribute to its inhibitory activity. The key structural components include:
The molecular structure can be represented as follows:
C646 primarily acts through competitive inhibition of p300's histone acetyltransferase activity. The compound competes with acetyl-CoA for binding at the Lys-CoA pocket of p300. Key reactions include:
C646 exerts its effects primarily by inhibiting the acetylation process mediated by p300. This mechanism involves:
C646 is described as a brick red solid with high solubility in dimethyl sulfoxide (DMSO), exceeding 10 mM. Key properties include:
These properties make C646 suitable for laboratory applications in biochemical assays.
C646 has several significant applications in scientific research:
C646 (pyrazolone-containing compound) was identified through in silico virtual ligand screening of chemical libraries targeting the p300 histone acetyltransferase (HAT) domain. This structure-based approach leveraged the catalytic pocket architecture of p300, which features a conserved acetyl-CoA binding site and substrate recognition groove [1] [6]. Molecular docking studies reveal that C646 binds within the active site through critical interactions:
These interactions stabilize a closed conformation of the enzyme, sterically blocking acetyl-CoA access to the catalytic core. Structural analyses confirm that the planarity of the conjugated pyrazolone-furan system is essential for binding potency, as modifications disrupting this conformation significantly reduce inhibitory activity [6] [8]. Unlike earlier HAT inhibitors (e.g., curcumin and anacardic acid), C646 achieves submicromolar affinity (Ki = 400 nM) through optimized complementarity with the p300 active site topology [1] [10].
Table 1: Structural Features of C646-p300 Binding
Interaction Type | Residues Involved | Functional Significance |
---|---|---|
Hydrogen bonding | Arg1410, Pro1420 | Anchors inhibitor position |
Hydrophobic stacking | Tyr1467, Phe1450 | Stabilizes pyrazolone orientation |
Zinc coordination | Cys1438-His1451-Cys1438 | Maintains structural integrity |
Steric obstruction | Leu1418, Trp1436 | Blocks acetyl-CoA access |
C646 functions as a reversible competitive inhibitor that directly competes with acetyl-CoA for p300 binding. Kinetic analyses demonstrate concentration-dependent inhibition with a Ki of 400 nM, making it one of the most potent synthetic HAT inhibitors identified [6] [10]. Selectivity profiling reveals >10-fold specificity for p300/CBP over other HAT families:
This selectivity originates from C646's inability to accommodate the broader substrate channels of PCAF and GCN5, which lack the precise steric constraints of the p300 binding pocket [1]. However, at concentrations exceeding 20 µM, off-target effects emerge, including partial inhibition of the CREB-binding protein (CBP) due to its high structural homology with p300 [9]. Functional consequences of this selective inhibition include:
Table 2: Selectivity Profile of C646 Against Acetyltransferases
Enzyme Target | Inhibition Potency (IC50 or Ki) | Fold Selectivity vs. p300 |
---|---|---|
p300 | Ki = 400 nM | 1x |
CBP | IC50 ≈ 5 µM | 12.5x |
PCAF | IC50 > 50 µM | >125x |
GCN5 | No inhibition at 100 µM | >250x |
Despite its designation as a HAT inhibitor, C646 exhibits concentration-dependent dual functionality. At concentrations ≥7 µM, it inhibits both class I/II histone deacetylases (HDACs) through a mechanism independent of p300 binding [3]. This paradoxical activity was uncovered when mass spectrometry analyses of RAW264.7 macrophages treated with C646 (10–30 µM) revealed:
The structural basis for HDAC inhibition involves the electrophilic pyrazolone-furan system, which reacts with zinc ions in HDAC catalytic domains similarly to hydroxamate-based inhibitors [3] [8]. This bifunctionality has significant experimental implications:
Chemoproteomic profiling using a clickable C646 analog (C646-yne) identified abundant cysteine-rich proteins as off-target covalent binding partners. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses revealed:
Functional validation confirmed C646 directly inhibits tubulin polymerization in vitro:
This cross-reactivity stems from nucleophilic attack by cysteine thiols (e.g., Cys347 of β-tubulin) on the electrophilic furan-pyrazolone moiety, forming stable adducts that impair cytoskeletal dynamics [8]. Consequently, observed cellular phenotypes—G2/M arrest, aberrant mitosis, and apoptosis—in pancreatic cancer and leukemia cells may derive from combined p300 inhibition and tubulin disruption, particularly at concentrations >20 µM [7] [9].
Table 3: Major Covalent Targets of C646 Identified by Chemoproteomics
Protein Class | Specific Targets | Functional Consequence |
---|---|---|
Cytoskeletal | α/β-Tubulin isoforms | Inhibited microtubule assembly |
Chaperones | HSP60, HSP90 | Protein misfolding |
Translation factors | Elongation factor 1-alpha | Impaired protein synthesis |
Metabolic enzymes | GAPDH, 3-phosphoglycerate dehydrogenase | Altered glycolysis |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: